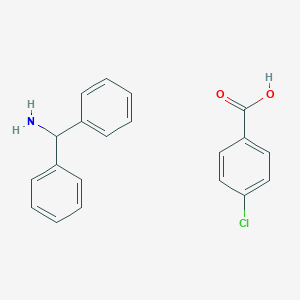

Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate

Descripción

El clorhidrato de imeglimina es un agente antidiabético oral de primera clase desarrollado por Poxel y Sumitomo Dainippon Pharma para el tratamiento de la diabetes mellitus tipo 2El clorhidrato de imeglimina fue aprobado por primera vez para su uso en Japón en junio de 2021 .

Propiedades

Número CAS |

171507-27-0 |

|---|---|

Fórmula molecular |

C20H18ClNO2 |

Peso molecular |

339.8 g/mol |

Nombre IUPAC |

4-chlorobenzoic acid;diphenylmethanamine |

InChI |

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) |

Clave InChI |

HHYSFNRBLOURIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |

Otros números CAS |

171507-27-0 |

Sinónimos |

4-chlorobenzoic acid, diphenylmethanamine |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis implica la reacción del clorhidrato de metformina con acetaldehído en presencia de hidróxido de sodio, lo que lleva a la formación del anillo de tetrahidrotriazina .

Métodos de Producción Industrial: La producción industrial del clorhidrato de imeglimina implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de imeglimina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La imeglimina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la estructura química de la imeglimina, lo que puede alterar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con propiedades farmacológicas alteradas, mientras que las reacciones de sustitución pueden producir análogos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

El clorhidrato de imeglimina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Sirve como compuesto modelo para estudiar la síntesis y reactividad de los derivados de tetrahidrotriazina.

Biología: La investigación se centra en sus efectos sobre el metabolismo celular y la función mitocondrial.

Medicina: El clorhidrato de imeglimina se estudia ampliamente por su potencial terapéutico en el manejo de la diabetes mellitus tipo 2.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y formulaciones antidiabéticas.

Mecanismo De Acción

El clorhidrato de imeglimina ejerce sus efectos a través de un doble mecanismo de acción:

Amplificación de la Secreción de Insulina Estimulada por Glucosa (GSIS): La imeglimina aumenta la secreción de insulina al preservar la masa de las células β y mejorar la función de las células β.

Acción Insulínica Mejorada: Mejora la sensibilidad a la insulina al inhibir la producción de glucosa hepática y mejorar la señalización de la insulina en el hígado y el músculo esquelético.

A nivel molecular, la imeglimina se dirige a la bioenergética mitocondrial, reequilibrando la actividad de la cadena respiratoria y reduciendo el estrés oxidativo. También previene la apertura del poro de transición de permeabilidad mitocondrial, que está implicado en la muerte celular .

Comparación Con Compuestos Similares

El clorhidrato de imeglimina es único entre los agentes antidiabéticos debido a su doble mecanismo de acción y su capacidad para dirigirse a la disfunción mitocondrial. Compuestos similares incluyen:

Metformina: Un fármaco antidiabético ampliamente utilizado que mejora principalmente la sensibilidad a la insulina.

Sulfonilureas: Estos fármacos estimulan la secreción de insulina pero no abordan la resistencia a la insulina.

Agonistas del Receptor del Péptido 1 Similar al Glucagón (GLP-1): Estos agentes mejoran la secreción de insulina y tienen efectos adicionales sobre el apetito y la pérdida de peso.

La capacidad de la imeglimina para dirigirse tanto a la secreción de insulina como a la resistencia a la insulina la distingue de estos otros compuestos, lo que la convierte en una valiosa adición al arsenal terapéutico para el manejo de la diabetes mellitus tipo 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.